

In-Depth Technical Guide: Ebenifoline E-II

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Compound of Interest

Compound Name: *ebenifoline E-II*

Cat. No.: B12381876

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Abstract

Ebenifoline E-II is a complex sesquiterpenoid alkaloid isolated from the stems and leaves of *Euonymus laxiflorus*. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and IUPAC name. It also addresses the current understanding of its biological activity, noting a key discrepancy in cytotoxic effects reported in the foundational scientific literature versus commercial supplier information. Detailed experimental protocols for cytotoxicity screening are provided to aid researchers in further investigation. Currently, there is a lack of information regarding the specific signaling pathways modulated by **ebenifoline E-II**, highlighting a significant area for future research.

Chemical Identity and Properties

Ebenifoline E-II is a structurally intricate natural product belonging to the sesquiterpenoid alkaloid class. Its core structure is a β -dihydroagarofuran skeleton, a common feature in compounds isolated from the Celastraceae family.

Property	Value	Reference
CAS Number	133740-16-6	[1]
Molecular Formula	C ₄₈ H ₅₁ NO ₁₈	
Molecular Weight	929.9 g/mol	
Source	Stems and leaves of Euonymus laxiflorus	[1]

IUPAC Name: (1S,2S,4R,5R,6S,7R,8R,9S,10R)-4,6,9-tris(acetyloxy)-8-((benzoyloxy)methyl)-1-hydroxy-2-(hydroxymethyl)-7-((1S)-1-hydroxyethyl)-5,9-dimethyl-3,12-dioxo-1-azatricyclo[7.2.1.0^{5,10}]dodecan-11-one 2-(pyridine-3-carboxylate) 8-benzoate

Note: This IUPAC name has been computationally generated from the SMILES string and may vary slightly depending on the nomenclature algorithm used.

Biological Activity and Cytotoxicity Data

The primary investigation into the biological activity of **ebenifoline E-II** was conducted as part of a broader screening of compounds from *Euonymus laxiflorus*. This foundational study by Kuo et al. (2003) reported on the cytotoxicity of **ebenifoline E-II** against a panel of human cancer cell lines.

Contrary to information provided by some commercial suppliers, this key scientific paper concluded that **ebenifoline E-II** was inactive in the performed cytotoxicity assays. The reported 50% effective dose (ED₅₀) was greater than 20 µg/mL for all tested cell lines. In the same study, a related compound, emarginatine E, demonstrated notable cytotoxicity.

Table 1: Cytotoxicity Data for **Ebenifoline E-II**

Cell Line	Cancer Type	ED ₅₀ (µg/mL)	Reference
KB	Nasopharynx Carcinoma	> 20	[1]
COLO-205	Colon Carcinoma	> 20	[1]
Hepa-3B	Hepatoma	> 20	[1]
Hela	Cervical Carcinoma	> 20	[1]

This discrepancy between the primary literature and commercial data underscores the importance of consulting original research. Further independent evaluation is required to definitively characterize the cytotoxic potential of **ebenifoline E-II**.

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay as described in the pivotal study by Kuo et al. (2003), which utilized a sulforhodamine B (SRB) assay.

Cell Culture and Treatment

- Cell Lines:
 - KB (Nasopharynx Carcinoma)
 - COLO-205 (Colon Carcinoma)
 - Hepa-3B (Hepatoma)
 - Hela (Cervical Carcinoma)
- Culture Conditions: Cells were maintained in appropriate culture medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Plating: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

- **Compound Application:** **Ebenifoline E-II**, dissolved in a suitable solvent (e.g., DMSO), was added to the wells at various concentrations. Control wells received the solvent vehicle alone.
- **Incubation:** Plates were incubated for a period of 48 to 72 hours.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.

- **Cell Fixation:** After the incubation period, the culture medium was removed, and cells were fixed by gently adding 100 μ L of cold 10% (w/v) trichloroacetic acid (TCA) to each well. The plates were then incubated at 4°C for 1 hour.
- **Washing:** The plates were washed five times with slow-running tap water to remove the TCA and excess medium. Plates were then allowed to air dry completely.
- **Staining:** 100 μ L of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well. The plates were incubated at room temperature for 30 minutes.
- **Removal of Unbound Dye:** After staining, the plates were washed five times with 1% (v/v) acetic acid to remove unbound SRB dye. The plates were again allowed to air dry.
- **Solubilization:** 200 μ L of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye.
- **Absorbance Measurement:** The optical density (OD) was measured at 515 nm using a microplate reader.
- **Data Analysis:** The percentage of cell survival was calculated relative to the solvent-treated control wells. The ED₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from dose-response curves.



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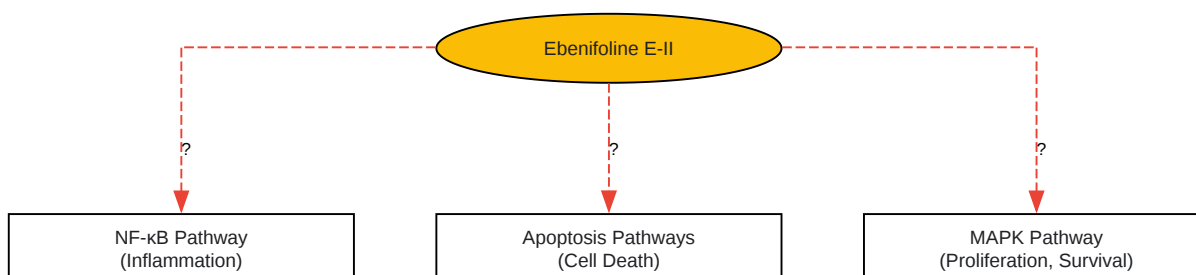
Figure 1: Experimental workflow for the cytotoxicity assessment of **ebenifoline E-II**.

Signaling Pathways

Currently, there is a notable absence of published research investigating the specific signaling pathways that may be modulated by **ebenifoline E-II**. The initial screening focused on general cytotoxicity and did not delve into mechanistic studies.

Given that it is a sesquiterpenoid alkaloid, potential areas of future investigation could include pathways commonly affected by this class of compounds, such as:

- **NF- κ B Signaling Pathway:** Many terpenoids exhibit anti-inflammatory effects through the inhibition of this pathway.
- **Apoptosis Pathways:** Should cytotoxicity be confirmed, investigating the intrinsic and extrinsic apoptosis pathways would be a logical next step.
- **MAPK Signaling Pathway:** This pathway is crucial in regulating cell proliferation, differentiation, and survival, and is a common target for anti-cancer drug discovery.



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Figure 2: Potential signaling pathways for future investigation of **ebenifoline E-II**.

Conclusion and Future Directions

Ebenifoline E-II is a well-characterized sesquiterpenoid alkaloid in terms of its chemical structure. However, its biological activity remains ambiguous. The primary scientific literature indicates a lack of cytotoxicity, which is in direct contrast with some commercial information. This highlights a critical need for further, rigorous investigation to clarify its pharmacological profile.

For researchers in drug discovery and natural product chemistry, **ebenifoline E-II** represents an opportunity. Future studies should focus on:

- **Re-evaluation of Cytotoxicity:** Independent testing against a broader panel of cancer cell lines is necessary to confirm or refute the initial findings.
- **Mechanism of Action Studies:** Should any biological activity be identified, subsequent research should focus on elucidating the underlying mechanism and identifying the molecular targets and signaling pathways involved.
- **Exploration of Other Biological Activities:** Beyond cytotoxicity, **ebenifoline E-II** should be screened for other potential therapeutic properties, such as anti-inflammatory, anti-viral, or neuroprotective effects.

This technical guide provides the foundational information required for scientists to embark on these future research endeavors.

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References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
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